1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxy-substituted tetrahydronaphthalene moiety and a methoxyphenyl urea group, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The starting materials often include 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 2-methoxyphenyl isocyanate. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the urea group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other hydroxy-substituted tetrahydronaphthalenes and methoxyphenyl ureas. Compared to these compounds, 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-hydroxy-2,3,4,5-tetrahydronaphthalene
- 3-(2-methoxyphenyl)urea
- 2-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-5-4-8-16(17)21-18(22)20-13-19(23)11-10-14-6-2-3-7-15(14)12-19/h2-9,23H,10-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLEPACBFUFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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